molecular formula C34H60N10O14 B12531500 L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline CAS No. 658038-54-1

L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline

Cat. No.: B12531500
CAS No.: 658038-54-1
M. Wt: 832.9 g/mol
InChI Key: JLFCTGDNTSYMRA-CYHBETLTSA-N
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Description

L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in serine and threonine residues can be oxidized to form aldehydes or ketones.

    Reduction: The peptide can be reduced using reducing agents like DTT (dithiothreitol) to break disulfide bonds if present.

    Substitution: Amino groups in lysine can undergo substitution reactions with acylating agents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Acylating agents like acetic anhydride or succinic anhydride.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Reduced peptide with broken disulfide bonds.

    Substitution: Acylated peptide derivatives.

Scientific Research Applications

L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications in drug development and delivery systems.

    Industry: Utilized in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-threonine
  • L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl

Uniqueness

L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its unique sequence allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

CAS No.

658038-54-1

Molecular Formula

C34H60N10O14

Molecular Weight

832.9 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C34H60N10O14/c1-16(2)25(36)32(55)42-21(14-46)30(53)41-20(13-45)29(52)38-17(3)27(50)40-22(15-47)31(54)43-26(18(4)48)33(56)39-19(8-5-6-10-35)28(51)37-12-24(49)44-11-7-9-23(44)34(57)58/h16-23,25-26,45-48H,5-15,35-36H2,1-4H3,(H,37,51)(H,38,52)(H,39,56)(H,40,50)(H,41,53)(H,42,55)(H,43,54)(H,57,58)/t17-,18+,19-,20-,21-,22-,23-,25-,26-/m0/s1

InChI Key

JLFCTGDNTSYMRA-CYHBETLTSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

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